molecular formula C13H10BrClN2O B14898728 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B14898728
M. Wt: 325.59 g/mol
InChI Key: REJBLDOXXFDZNJ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-chlorobenzamide with 3-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. For example, derivatives of this compound may exhibit activity against certain enzymes or receptors, making them candidates for drug development .

Industry

In industry, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate the target, leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the benzamide and pyridine moieties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10BrClN2O/c1-8-3-2-6-16-12(8)17-13(18)10-7-9(14)4-5-11(10)15/h2-7H,1H3,(H,16,17,18)

InChI Key

REJBLDOXXFDZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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